4-[4-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine
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Overview
Description
4-[4-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including an oxazole ring, a piperazine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of β-hydroxy amides using reagents such as DAST or Deoxo-Fluor.
Formation of the Piperazine Ring: Piperazine derivatives can be synthesized through various methods, including the reaction of diethylenetriamine with appropriate carbonyl compounds.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors such as β-diketones and amidines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[4-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[4-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-phenyl-1,2-oxazole: Known for its antimicrobial and anticancer activities.
4,5-Dimethyl-1,3-oxazole: Used as an intermediate in the synthesis of various pharmaceuticals.
4,4-Dimethyl-2-oxazoline: Employed in the synthesis of polymers and as a reagent in organic synthesis.
Uniqueness
4-[4-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine is unique due to its combination of multiple heterocyclic rings and functional groups, which contribute to its diverse chemical reactivity and potential applications. Its structural complexity and the presence of the fluorine atom further enhance its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c1-13-16(14(2)28-24-13)20(27)26-10-8-25(9-11-26)19-17(21)18(22-12-23-19)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBFSDLPCDIROS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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